3-(4-Ethoxyphenyl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
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Overview
Description
3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the oxazolo[5,4-d]pyrimidine family
Preparation Methods
The synthesis of 3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack. Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It serves as a pharmacophore in the development of kinase inhibitors, antiviral agents, and immunosuppressive drugs.
Biology: The compound is used in studies related to enzyme inhibition and molecular interactions.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE can be compared with other oxazolo[5,4-d]pyrimidine derivatives. Similar compounds include:
5-aminooxazole-4-carboxylic acid esters: These compounds share a similar oxazole ring structure and are used in similar synthetic applications.
2-aryl-7-chlorooxazolo[5,4-d]pyrimidines: These derivatives are synthesized through similar cyclization reactions and have comparable biological activities. The uniqueness of 3-(4-ETHOXYPHENYL)-6-METHYL-4H,5H-[1,2]OXAZOLO[5,4-D]PYRIMIDIN-4-ONE lies in its specific ethoxyphenyl and methyl substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13N3O3 |
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Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-6-methyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O3/c1-3-19-10-6-4-9(5-7-10)12-11-13(18)15-8(2)16-14(11)20-17-12/h4-7H,3H2,1-2H3,(H,15,16,18) |
InChI Key |
PWZRJBOSTTWZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC3=C2C(=O)NC(=N3)C |
Origin of Product |
United States |
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